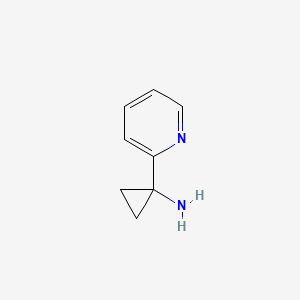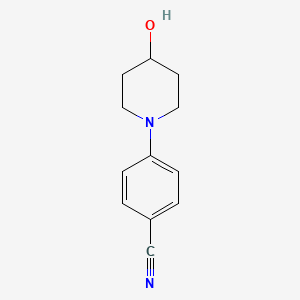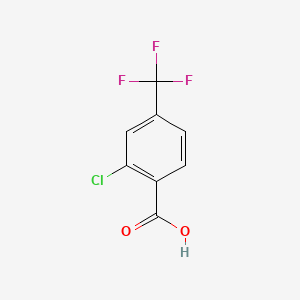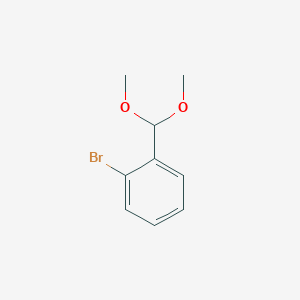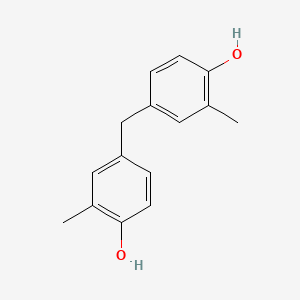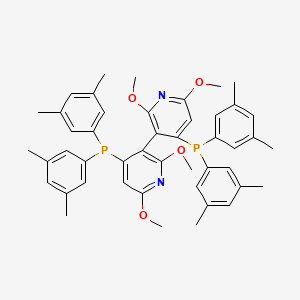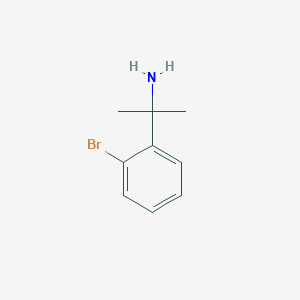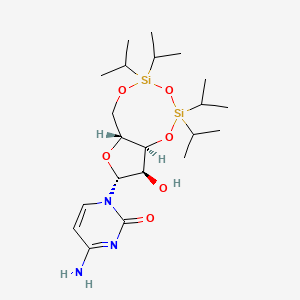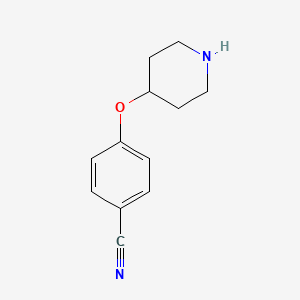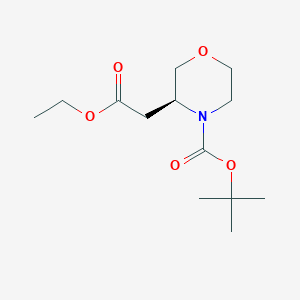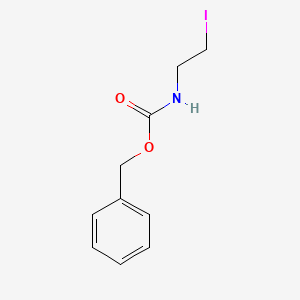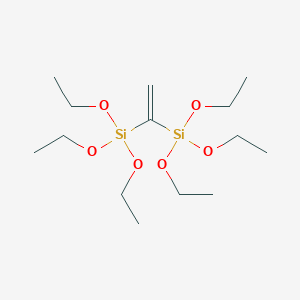
Bis(triethoxysilyl)ethylene
Descripción general
Descripción
Bis(triethoxysilyl)ethylene, also known as 4,4,6,6-tetraethoxy-5-methylene-3,7-dioxa-4,6-disilanonane, is a compound with the molecular weight of 352.58 . It is mainly used in the preparation of mesoporous organic materials .
Synthesis Analysis
Bis(triethoxysilyl)ethylene can be synthesized from its monomers under acidic conditions using a triblock copolymer P123 as a structure-directing agent . The conventional method to fabricate Bis(triethoxysilyl)ethylene-derived organosilica membranes involves coating of Bis(triethoxysilyl)ethylene-derived sols and firing at temperatures not exceeding 300 °C .Molecular Structure Analysis
The molecular formula of Bis(triethoxysilyl)ethylene is C14H32O6Si2 . The InChI code is 1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 .Chemical Reactions Analysis
Bis(triethoxysilyl)ethylene can be used to prepare mesoporous organosilica materials . It can also be used to form inorganic hybrid membranes with poly(vinyl alcohol) .Aplicaciones Científicas De Investigación
1. Gas and Liquid-Phase Separations
- Application Summary: BTESE-derived organosilica membranes have been used for gas and liquid-phase separations . The focus is on the acid molar ratio (AR) in sol preparation and its effect on the pore formation mechanism during sol-gel processing .
- Methods of Application: BTESE-derived sols with AR ranging from 10^-4 to 10^0 were prepared. The effect of the AR on the gel structure was evaluated in detail via FT-IR, nuclear magnetic resonance (NMR), N2 adsorption, and positron annihilation lifetime (PAL) measurements .
- Results: Single-gas permeation experiments showed high H2 permeance (5–9×10^-7 mol/(m2 Pa s)) and H2/CF4 selectivity (700–20,000). The gas permselectivity (He/H2, H2/N2, and H2/CF4) was highest for the intermediate AR (=10^-2), which corresponded to the greatest amount of silanol groups in unfired gels .
2. Improved Thermal and Oxidation Stability
- Application Summary: BTESE-derived membranes have been developed with improved thermal and oxidation stability . This is achieved by firing at much higher temperatures (550–700 °C), which promises to enable future applications such as H2 purification at high temperatures and gas separation under an oxidizing atmosphere .
- Results: The selectivity of 700 °C-fired membranes for H2/CH4 was as high as 100 with H2 permeance of approximately 10^-6 mol m^-2 s^-1 Pa^-1 .
3. Desalination Applications
- Application Summary: BTESE has been shown to withstand temperatures up to 80 °C and also exhibit excellent chlorine resistance in desalination applications with no significant changes in filtration performance .
- Methods of Application: The specific methods of application in desalination processes are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
4. High-Temperature Gas Separation
- Application Summary: BTESE-derived membranes have been developed for high-temperature gas separation . This is achieved by firing at much higher temperatures (550–700 °C), which promises to enable future applications such as H2 purification at high temperatures and gas separation under an oxidizing atmosphere .
- Results: The selectivity of 700 °C-fired membranes for H2/CH4 was as high as 100 with H2 permeance of approximately 10^-6 mol m^-2 s^-1 Pa^-1 .
5. Carbon Dioxide Recovery
- Application Summary: BTESE-derived membranes have been used for carbon dioxide recovery in association with the burning of hydrocarbon fuel .
- Methods of Application: The specific methods of application in carbon dioxide recovery processes are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
6. Doping for Enhanced Performance
- Application Summary: BTESE membranes doped with B, Ta, or Nb were made through a sol–gel process . The doping concentration was optimized to produce sols, suitable for membrane fabrication .
- Methods of Application: Triethyl borate, tantalum (V) ethoxide (TPE), and niobium (V) ethoxide (NPE) were selected as doping precursors .
- Results: The results or outcomes obtained are not detailed in the source .
4. High-Temperature Gas Separation
- Application Summary: BTESE-derived membranes have been developed for high-temperature gas separation . This is achieved by firing at much higher temperatures (550–700 °C), which promises to enable future applications such as H2 purification at high temperatures and gas separation under an oxidizing atmosphere .
- Results: The selectivity of 700 °C-fired membranes for H2/CH4 was as high as 100 with H2 permeance of approximately 10^-6 mol m^-2 s^-1 Pa^-1 .
5. Carbon Dioxide Recovery
- Application Summary: BTESE-derived membranes have been used for carbon dioxide recovery in association with the burning of hydrocarbon fuel .
- Methods of Application: The specific methods of application in carbon dioxide recovery processes are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
6. Doping for Enhanced Performance
- Application Summary: BTESE membranes doped with B, Ta, or Nb were made through a sol–gel process . The doping concentration was optimized to produce sols, suitable for membrane fabrication .
- Methods of Application: Triethyl borate, tantalum (V) ethoxide (TPE), and niobium (V) ethoxide (NPE) were selected as doping precursors .
- Results: The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triethoxy(1-triethoxysilylethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYCSJNUJQGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473897 | |
| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triethoxysilyl)ethylene | |
CAS RN |
87061-56-1 | |
| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



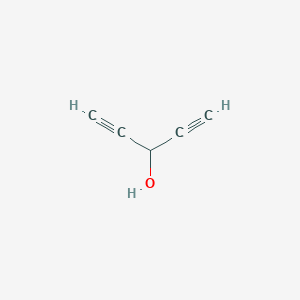
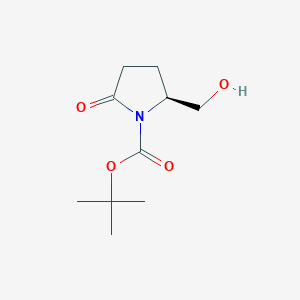
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)
